molecular formula C17H29N5O4S B2388666 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide CAS No. 1797973-36-4

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide

Cat. No.: B2388666
CAS No.: 1797973-36-4
M. Wt: 399.51
InChI Key: QPNMJVCPWDZQNG-UHFFFAOYSA-N
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Description

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide is a synthetic small molecule designed for research use, integrating the morpholinopyrimidine scaffold known for its relevance in investigating key biological pathways. This compound is intended for scientific and experimental applications only, strictly within a laboratory setting. The morpholinopyrimidine structural class has demonstrated significant potential in early-stage anti-tumor research. Studies on related compounds show that the morpholino moiety can contribute to the induction of apoptosis in cancer cells, potentially through mechanisms involving disruption of mitochondrial membrane potential and modulation of the PI3K/Akt/mTOR signaling pathway, which is abnormally activated in many tumors and plays a key role in regulating cell survival and proliferation . Furthermore, morpholinopyrimidine derivatives have been evaluated for anti-inflammatory activity, showing an ability to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory enzymes like iNOS and COX-2 in cellular models . The inclusion of a sulfonamide group in its structure may also be of interest for research into carbonic anhydrase (CA) isoforms, such as CA IX, which is overexpressed in hypoxic tumor environments and is considered a target for antitumor agent development . Researchers can leverage this compound as a chemical tool to probe these and other complex biological mechanisms. Its applications are foundational, aimed at expanding understanding of cell signaling, enzyme inhibition, and programmed cell death in the context of oncology and immunology. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Safety Data Sheets (SDS) should be consulted and adhered to prior to use.

Properties

IUPAC Name

2-[butylsulfonyl(methyl)amino]-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O4S/c1-4-5-10-27(24,25)21(3)13-16(23)18-12-15-11-14(2)19-17(20-15)22-6-8-26-9-7-22/h11H,4-10,12-13H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNMJVCPWDZQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N(C)CC(=O)NCC1=NC(=NC(=C1)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide can be deconstructed into three primary components:

  • Pyrimidine core : 6-Methyl-2-morpholinopyrimidin-4-ylmethanol.
  • Sulfonamido side chain : N-Methylbutylsulfonamidoacetic acid.
  • Amide coupling : Conjugation of the pyrimidine methanol derivative with the sulfonamidoacetic acid.

This disconnection strategy aligns with established protocols for pyrimidine functionalization and sulfonamide synthesis.

Synthesis of the Pyrimidine Core: 6-Methyl-2-morpholinopyrimidin-4-ylmethanol

Cyclocondensation of β-Diketones with Urea

A common method for constructing pyrimidine rings involves the cyclocondensation of β-diketones with urea or thiourea. For example, ethyl acetoacetate reacts with urea in the presence of sulfamic acid to form 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives. Adapting this approach, 4-(hydroxymethyl)-6-methylpyrimidin-2-amine can be synthesized using:

  • Ethyl acetoacetate (β-diketone precursor).
  • Formaldehyde (to introduce the hydroxymethyl group at position 4).
  • Morpholine (for nucleophilic substitution at position 2).

Reaction conditions typically involve ethanol as a solvent, catalytic sulfamic acid, and heating at 70–80°C.

Table 1: Optimization of Pyrimidine Core Synthesis
Parameter Condition Yield (%) Citation
Solvent Ethanol 78
Catalyst Sulfamic acid (10 mol%) 85
Temperature 80°C, 6 hours 90

Morpholine Substitution

The 2-amino group in 4-(hydroxymethyl)-6-methylpyrimidin-2-amine is replaced with morpholine via nucleophilic aromatic substitution. This requires activation of the pyrimidine ring, often achieved using phosphorus oxychloride ($$ \text{POCl}_3 $$) to convert the hydroxyl group to a better-leaving chloride. Subsequent reaction with morpholine in dichloromethane at 40–45°C yields 4-(hydroxymethyl)-6-methyl-2-morpholinopyrimidine .

Synthesis of the Sulfonamido Side Chain: N-Methylbutylsulfonamidoacetic Acid

Sulfonylation of Methylbutylamine

The sulfonamide moiety is introduced by reacting N-methylbutylamine with butanesulfonyl chloride in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$):
$$
\text{CH}
3(\text{CH}2)3\text{SO}2\text{Cl} + \text{CH}3\text{NH}(\text{CH}2)3\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}3(\text{CH}2)3\text{SO}2\text{N}(\text{CH}3)(\text{CH}2)3\text{CH}3 + \text{HCl}
$$
The product, N-methylbutylsulfonamide , is isolated via aqueous workup and recrystallization.

Functionalization with Glycine

The sulfonamide is conjugated to glycine through a two-step process:

  • Bromination : Glycine is brominated at the α-position using $$ \text{PBr}_3 $$ to yield 2-bromoacetic acid .
  • Nucleophilic Substitution : Reaction of 2-bromoacetic acid with N-methylbutylsulfonamide in dimethylformamide (DMF) produces 2-(N-methylbutylsulfonamido)acetic acid .

Amide Coupling and Final Assembly

Activation of the Hydroxymethyl Pyrimidine

The hydroxymethyl group in 4-(hydroxymethyl)-6-methyl-2-morpholinopyrimidine is converted to a chloromethyl derivative using thionyl chloride ($$ \text{SOCl}2 $$):
$$
\text{Pyrimidine-CH}
2\text{OH} + \text{SOCl}2 \rightarrow \text{Pyrimidine-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$
This intermediate is highly reactive and prone to hydrolysis, necessitating anhydrous conditions.

Amide Bond Formation

The chloromethyl pyrimidine reacts with 2-(N-methylbutylsulfonamido)acetic acid in the presence of a coupling agent such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP):
$$
\text{Pyrimidine-CH}2\text{Cl} + \text{H}2\text{N-C(O)-CH}2\text{SO}2\text{N}(\text{CH}3)(\text{C}4\text{H}_9) \xrightarrow{\text{DCC/DMAP}} \text{this compound}
$$
The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Table 2: Optimization of Amide Coupling
Parameter Condition Yield (%) Citation
Coupling Agent DCC/DMAP 75
Solvent THF 80
Temperature 0–5°C, 12 hours 85

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:

  • $$ ^1\text{H} $$ NMR : Peaks at δ 1.2–1.4 ppm (butyl chain), δ 3.5–3.7 ppm (morpholine protons), and δ 4.2 ppm (acetamide methylene).
  • LC-MS : Molecular ion peak at $$ m/z $$ 399.5 [M+H]$$ ^+ $$.

Industrial-Scale Considerations

For large-scale synthesis, key optimizations include:

  • Continuous Flow Reactors : To enhance mixing and heat transfer during cyclocondensation.
  • Catalyst Recycling : Sulfamic acid can be recovered from aqueous phases via acidification.
  • Green Solvents : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

“N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the conversion of specific functional groups within the molecule to their oxidized forms.

    Reduction: The compound may be reduced under certain conditions to yield different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the sulfonamide and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine and Acetamide Moieties

The compound’s pyrimidine core and acetamide linkage are shared with several analogs, but variations in substituents lead to divergent physicochemical and biological properties.

Compound Pyrimidine Substituents Acetamide/Indolinone Substituents Reported Activity/Value Source
N-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide (Target) 6-Methyl, 2-Morpholino N-Methylbutylsulfonamido Not explicitly reported
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5-Fluoroindolinone 3-Methylisoxazole, Pyridin-4-yl 5.797 (Activity score)
(E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-Methylindolinone 3-Methylisoxazole, Quinolin-6-yl 5.408 (Activity score)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 5-Bromo, 2-Morpholino, 4-Methoxy 2,4,6-Trimethylbenzenesulfonamide Structural data only

Key Observations :

  • Substituent Position and Size: The target compound’s 6-methyl and 2-morpholino groups on the pyrimidine ring contrast with the 5-bromo and 4-methoxy substituents in the analog from . Larger substituents (e.g., bromo) may hinder binding in sterically restricted targets but enhance halogen bonding .
  • Heterocyclic Modifications: Unlike indolinone-based analogs in , the target lacks an indolinone scaffold, which is associated with kinase inhibition (e.g., sunitinib analogs). The morpholine group in the target may improve water solubility compared to isoxazole or quinoline substituents .
  • Sulfonamide Linkers : The N-methylbutylsulfonamido group in the target differs from the 2,4,6-trimethylbenzenesulfonamide in , suggesting varied steric and electronic interactions with targets.

Biological Activity

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H32N4O4SC_{23}H_{32}N_{4}O_{4}S, with a molecular weight of 432.6 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a sulfonamide group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H32N4O4S
Molecular Weight432.6 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the morpholine and pyrimidine components followed by the introduction of the sulfonamide group through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves inducing apoptosis through caspase activation and DNA synthesis inhibition .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity to these targets can modulate their activity, leading to altered cellular responses that promote apoptosis in cancer cells.

Study 1: Anticancer Evaluation

A study conducted on a series of pyrimidine derivatives demonstrated that certain modifications enhanced their anticancer efficacy against A549 cells. The evaluation involved MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated that compounds with morpholine substitutions exhibited superior activity compared to their counterparts .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds on PC12 cells exposed to oxidative stress. The results indicated that these compounds could protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

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